REACTION_CXSMILES
|
C[CH:2]([CH:5]([OH:8])[CH2:6][Cl:7])[CH2:3][OH:4].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[Cl:7][CH2:6][CH:5]([OH:8])[CH2:2][CH2:3][OH:4].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1
|
Name
|
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-4-chloro-1,3-butanediol
|
Quantity
|
10.53 g
|
Type
|
reactant
|
Smiles
|
CC(CO)C(CCl)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 76 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35 mmol | |
AMOUNT: MASS | 4.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[CH:2]([CH:5]([OH:8])[CH2:6][Cl:7])[CH2:3][OH:4].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[Cl:7][CH2:6][CH:5]([OH:8])[CH2:2][CH2:3][OH:4].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1
|
Name
|
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-4-chloro-1,3-butanediol
|
Quantity
|
10.53 g
|
Type
|
reactant
|
Smiles
|
CC(CO)C(CCl)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 76 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35 mmol | |
AMOUNT: MASS | 4.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[CH:2]([CH:5]([OH:8])[CH2:6][Cl:7])[CH2:3][OH:4].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[Cl:7][CH2:6][CH:5]([OH:8])[CH2:2][CH2:3][OH:4].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1
|
Name
|
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-4-chloro-1,3-butanediol
|
Quantity
|
10.53 g
|
Type
|
reactant
|
Smiles
|
CC(CO)C(CCl)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 76 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35 mmol | |
AMOUNT: MASS | 4.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[CH:2]([CH:5]([OH:8])[CH2:6][Cl:7])[CH2:3][OH:4].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[Cl:7][CH2:6][CH:5]([OH:8])[CH2:2][CH2:3][OH:4].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1
|
Name
|
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-4-chloro-1,3-butanediol
|
Quantity
|
10.53 g
|
Type
|
reactant
|
Smiles
|
CC(CO)C(CCl)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 76 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35 mmol | |
AMOUNT: MASS | 4.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |